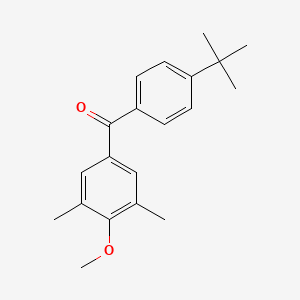

4-Tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

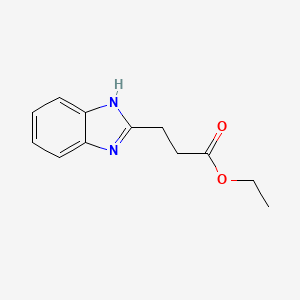

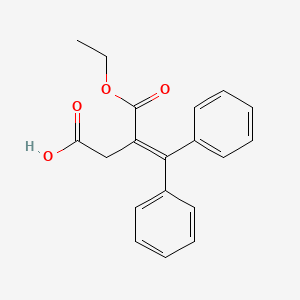

4-Tert-butyl-3’,5’-dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C20H24O2 . It is used in scientific research due to its unique structure, which allows for diverse applications.

Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-3’,5’-dimethyl-4’-methoxybenzophenone involves several interesting features. The butadiene C=C−C angle on the substituted side is larger than normal. The Z-oriented tert-butyl group is rotated to a nearly staggered position relative to the C1=C2 double bond, forming a cogwheel system together with the other tert-butyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Oxidovanadium(V) Complexes

4-Tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone derivatives were used in synthesizing new oxidovanadium(V) complexes. The study explored the structural characteristics and provided insights into hydrogen bonding and DFT studies, highlighting the less common [VO]3+ cation in the vanadium(V) center (Back et al., 2012).

Formation of Zinc Complexes

The compound has been utilized in creating zinc complexes involving Schiff and Mannich bases. Notably, the zinc complexes exhibited unique interactions such as weak magnetic coupling and zero-field splitting, determined through EPR spectroscopy and supported by DFT calculations (Orio et al., 2010).

Development of Rare-Earth Metal Compounds

The use of Schiff-base proligands related to this compound resulted in the synthesis of tetranuclear and pentanuclear compounds of rare-earth metals. Magnetic studies on these compounds indicated the presence of weak ferromagnetic or antiferromagnetic interactions, with some exhibiting single-molecule magnet behavior (Yadav et al., 2015).

Production of Phenoxyl Radical Complexes

The compound contributed to forming very stable octahedral complexes with transition metal ions. The phenoxyl radical complexes produced were studied using electronic, resonance Raman, and EPR spectra. The nature of intramolecular exchange coupling and the electronic ground states were determined, highlighting the interaction between the phenoxyl ligand and the metal ion (Müller et al., 2000).

Chemical Properties and Applications

Investigation of Poly(arylene ether ketone)s

Aromatic bisphenol derivatives of this compound were polymerized to form high molecular weight poly(arylene ether ketone)s. The study analyzed the effect of molecular structure on physical, thermal, mechanical, and adhesion properties of the polymers (Yıldız et al., 2007).

Synthesis of Pyrene-Based Helicenes

A novel class of pyrene-based helicenes was synthesized using this compound related compounds. The study provided a detailed analysis of the chemical structures, photophysical, and electrochemical properties of these helicenes (Hu et al., 2013).

Formation of Coordinated Phenoxyl Radical Species

The compound was involved in synthesizing CoII and ZnII complexes, which further facilitated the study of metal-coordinated phenoxyl radical species. The stability and properties of these radical species were characterized through CV, adsorption, EPR spectroscopy, and DFT calculations (Mukherjee et al., 2010).

Detection and Analysis Techniques

- Quantitative Determination in Cosmetic Products: this compound, among other compounds, was quantitatively determined in cosmetic products using reversed-phase high-performance liquid chromatography. The method proved effective in identifying and quantifying specific antiseptics and sunscreen agents (Li et al., 2000).

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-13-11-16(12-14(2)19(13)22-6)18(21)15-7-9-17(10-8-15)20(3,4)5/h7-12H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKLIFZCYORDII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401160142 |

Source

|

| Record name | [4-(1,1-Dimethylethyl)phenyl](4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401160142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-51-8 |

Source

|

| Record name | [4-(1,1-Dimethylethyl)phenyl](4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401160142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)